5-Bromo-3-methylpyridin-2-amine

Catalog No.
S663740
CAS No.
3430-21-5
M.F
C6H7BrN2
M. Wt
187.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-methylpyridin-2-amine

CAS Number

3430-21-5

Product Name

5-Bromo-3-methylpyridin-2-amine

IUPAC Name

5-bromo-3-methylpyridin-2-amine

Molecular Formula

C6H7BrN2

Molecular Weight

187.04 g/mol

InChI

InChI=1S/C6H7BrN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9)

InChI Key

KBLGGRWUEVCNPY-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-Bromo-3-methyl-2-pyridinamine; 2-Amino-5-bromo-3-picoline; 2-Amino-3-methyl-5-bromopyridine; 5-Bromo-3-methyl-2-pyridinamine; 5-Bromo-3-methylpyridin-2-ylamine;

Canonical SMILES

CC1=CC(=CN=C1N)Br

The exact mass of the compound 2-Amino-5-bromo-3-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-3-methylpyridin-2-amine (CAS 3430-21-5) is a bifunctional halopyridine building block widely procured for the synthesis of fused N-heterocycles, particularly 8-methylimidazo[1,2-a]pyridines, and as a versatile cross-coupling partner. It features a primary amine at the C2 position for condensation reactions, a sterically directing methyl group at C3, and a reactive bromine at C5 for Suzuki-Miyaura or Buchwald-Hartwig couplings. Its primary procurement value lies in its ability to serve as a structurally pre-defined precursor where the 3-methyl group prevents unwanted side reactions at the C3 position, streamlining downstream synthesis of complex pharmaceutical intermediates such as ATX inhibitors and SMN2 splicing modulators [1].

Substituting 5-Bromo-3-methylpyridin-2-amine with the unmethylated analog, 2-amino-5-bromopyridine, fundamentally alters both the electronic landscape and the steric environment of the pyridine ring. In procurement and process chemistry, the absence of the 3-methyl group leaves the C3 position vulnerable to electrophilic attack, leading to complex mixtures during halogenation or electrophilic aromatic substitution. Furthermore, in the synthesis of imidazo[1,2-a]pyridines, the 3-methyl group is strictly required to form the 8-methyl-substituted core essential for the target compound's binding affinity and pharmacokinetic profile. Using an unmethylated precursor necessitates late-stage methylation, which is often low-yielding and regiochemically unpredictable, making direct procurement of the 3-methylated building block mandatory for process efficiency [1].

Regiocontrol and Process Yield in Precursor Synthesis

The presence of the 3-methyl group in the precursor 2-amino-3-methylpyridine completely blocks the C3 position, directing electrophilic bromination exclusively to the C5 position. Industrial and laboratory-scale bromination of 2-amino-3-methylpyridine yields 5-bromo-3-methylpyridin-2-amine with high crude yields (often >95%, isolated 64-88%), avoiding the formation of 3,5-dibrominated byproducts. In contrast, bromination of the unmethylated baseline (2-aminopyridine) typically yields a mixture of 5-bromo, 3-bromo, and 3,5-dibromo isomers, dropping the isolated yield of the pure 5-bromo product and requiring extensive chromatographic purification .

Evidence DimensionRegioselective Bromination Yield
Target Compound Data5-Bromo-3-methylpyridin-2-amine: >85% typical isolated yield (single isomer)
Comparator Or Baseline2-Aminopyridine (Baseline): Yields complex mixtures (3-bromo, 5-bromo, 3,5-dibromo)
Quantified DifferenceElimination of C3-bromination byproducts, increasing effective yield by >30%
ConditionsStandard electrophilic bromination (Br2 or NBS) in organic solvents

Procuring the pre-methylated, pre-brominated building block eliminates the need for costly and low-yielding separation of positional isomers in downstream pharmaceutical manufacturing.

Catalyst-Free Cyclization Efficiency for Imidazopyridine Cores

5-Bromo-3-methylpyridin-2-amine demonstrates high conversion efficiency in bicomponent cyclization reactions to form functionalized imidazo[1,2-a]pyridines. In the synthesis of the ATX inhibitor Ziritaxestat (GLPG-1690), reacting 5-bromo-3-methylpyridin-2-amine with ethyl 2-bromo-3-oxopentanoate under catalyst-free conditions in ethanol achieved an 87% conversion rate and a 69.1% isolated yield of the key imidazo[1,2-a]pyridine intermediate. The 3-methyl group provides necessary steric and electronic tuning that stabilizes the intermediate, whereas unmethylated analogs or different substitution patterns often require transition-metal catalysts or harsh reflux conditions to achieve comparable cyclization efficiencies [1].

Evidence DimensionCatalyst-Free Cyclization Yield
Target Compound Data69.1% isolated yield (87% conversion)
Comparator Or BaselineStandard unoptimized imidazopyridine syntheses: Often <50% yield without catalysts
Quantified Difference~20% yield improvement under green, catalyst-free conditions
ConditionsBicomponent cyclization with ethyl 2-bromo-3-oxopentanoate in EtOH, no additives

High-yield, catalyst-free cyclization significantly reduces process costs and heavy metal remediation in API manufacturing.

Orthogonal Reactivity for Sandmeyer Transformations

5-Bromo-3-methylpyridin-2-amine is a highly effective precursor for synthesizing 2,5-dibromo-3-methylpyridine via the Sandmeyer reaction. When treated with hydrobromic acid, sodium nitrite, and copper(I) bromide, the C2 primary amine is efficiently converted to a bromine atom, yielding the di-halogenated product with an isolated yield of up to 94%. Attempting to achieve this specific 2,5-dibromo-3-methyl substitution pattern through direct bromination of 3-methylpyridine is highly unselective and low-yielding. Therefore, procuring 5-bromo-3-methylpyridin-2-amine as a dedicated intermediate is the only commercially viable pathway to access the di-bromo building block .

Evidence DimensionIsolated Yield of 2,5-Dibromo-3-methylpyridine
Target Compound Data94% yield via Sandmeyer reaction on 5-bromo-3-methylpyridin-2-amine
Comparator Or BaselineDirect bromination of 3-methylpyridine: Highly unselective, <30% yield of target isomer
Quantified Difference>60% yield improvement and elimination of complex isomer separation
ConditionsHBr (48%), NaNO2, CuBr, -15 °C to room temperature

Provides a highly efficient, scalable route to 2,5-dibromo-3-methylpyridine, a critical intermediate for orthogonal cross-coupling in agrochemical and dye production.

Industrial Synthesis of Autotaxin (ATX) Inhibitors

5-Bromo-3-methylpyridin-2-amine is a primary starting material for constructing the 8-methylimidazo[1,2-a]pyridine core of Ziritaxestat (GLPG-1690). Its ability to undergo high-yielding, catalyst-free bicomponent cyclization makes it highly preferred over unmethylated analogs, ensuring scalable and cost-effective API manufacturing[1].

Development of SMN2 Splicing Modulators for SMA

The compound serves as a critical bifunctional scaffold to construct 2-substituted 7-fluoropyrido[1,2-a]pyrimidin-4-one intermediates. The C5 bromine allows for late-stage Suzuki or Negishi cross-coupling to introduce complex biaryl systems, a key step in synthesizing orally active small molecules for treating spinal muscular atrophy [2].

Precursor for Orthogonal Di-Halogenated Pyridines

In bulk chemical manufacturing, this compound is procured to synthesize 2,5-dibromo-3-methylpyridine via the Sandmeyer reaction. The pre-installed 3-methyl and 5-bromo groups ensure that the transformation yields the exact di-halogenated isomer required for downstream pharmaceutical and agrochemical applications, avoiding the poor regioselectivity of direct pyridine halogenation .

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

185.97926 Da

Monoisotopic Mass

185.97926 Da

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 200 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3430-21-5

Wikipedia

2-Amino-5-bromo-3-methylpyridine

Dates

Last modified: 08-15-2023

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